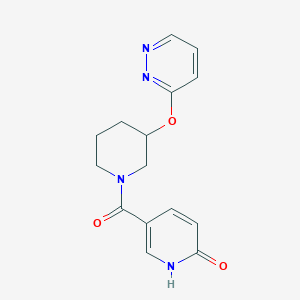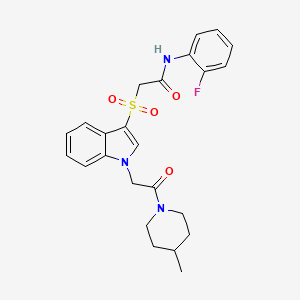
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxycyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction yields methyl 4-hydroxybenzoate.
Carbamoylation: The next step involves the reaction of methyl 4-hydroxybenzoate with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, to introduce the carbamoyl group.
Cyclopentylation: The final step involves the introduction of the hydroxycyclopentyl group through a nucleophilic substitution reaction. This can be achieved by reacting the carbamoylated intermediate with a hydroxycyclopentyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the cyclopentyl moiety can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl moiety may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoate ester may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester without the carbamoyl and hydroxycyclopentyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the carbamoyl group.
Methyl 4-(hydroxymethyl)benzoate: Lacks the carbamoyl and hydroxycyclopentyl groups.
Uniqueness
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycyclopentyl moiety and the carbamoyl group provides additional sites for chemical modification and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[(1-hydroxycyclopentyl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-14(18)12-6-4-11(5-7-12)13(17)16-10-15(19)8-2-3-9-15/h4-7,19H,2-3,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDCXGGYHZTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)
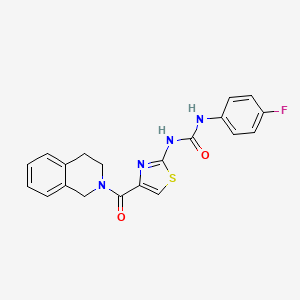
![3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide](/img/structure/B2960525.png)
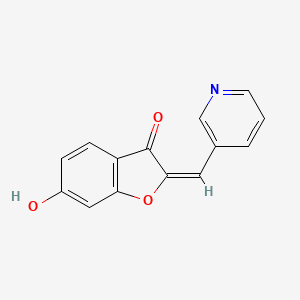
![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2960530.png)
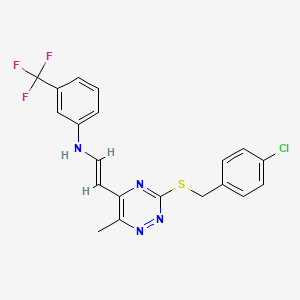
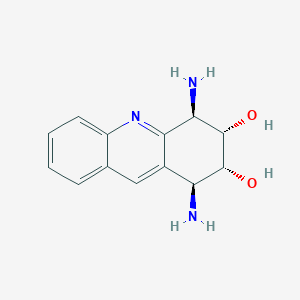
![4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine](/img/structure/B2960536.png)
![ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2960537.png)
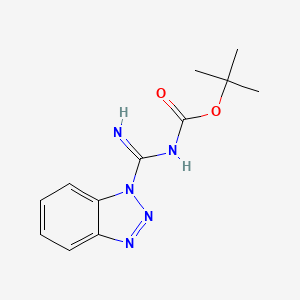
![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)
